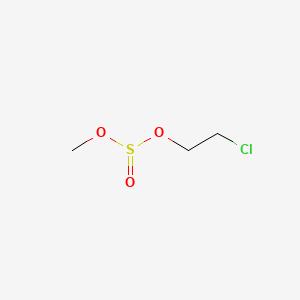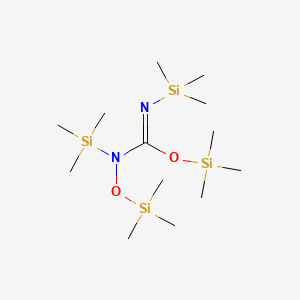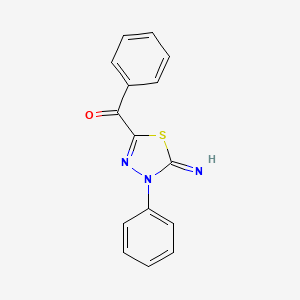
Methanone, (4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenyl- is a heterocyclic compound that contains a thiadiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenyl- typically involves the reaction of hydrazinecarbothioamide with aromatic aldehydes under acidic conditions. The reaction proceeds through the formation of a thiosemicarbazone intermediate, which cyclizes to form the thiadiazole ring .
Industrial Production Methods
the general approach involves the use of readily available starting materials and standard organic synthesis techniques, making it feasible for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the parent compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Industry: Used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of Methanone, (4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenyl- involves its interaction with various molecular targets. The compound can inhibit enzymes, disrupt cell membranes, and interfere with DNA synthesis. These actions are mediated through the formation of reactive intermediates and the binding to specific proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiadiazole derivatives: Compounds such as 1,3,4-thiadiazole and its derivatives share similar structural features and biological activities.
Imidazole derivatives: These compounds also exhibit a wide range of biological activities and are used in various applications
Uniqueness
Methanone, (4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
55716-44-4 |
|---|---|
Molekularformel |
C15H11N3OS |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
(5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C15H11N3OS/c16-15-18(12-9-5-2-6-10-12)17-14(20-15)13(19)11-7-3-1-4-8-11/h1-10,16H |
InChI-Schlüssel |
JPXSAINZEXJVAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C(=N)S2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14636206.png)
![Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane](/img/structure/B14636212.png)
![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)
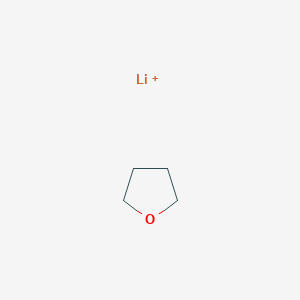

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile](/img/structure/B14636233.png)
![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)

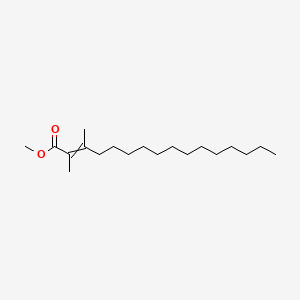
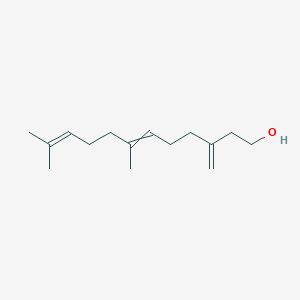
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
